![molecular formula C7H14N2O2 B6172633 methyl 1-aminopiperidine-3-carboxylate CAS No. 2703780-14-5](/img/no-structure.png)
methyl 1-aminopiperidine-3-carboxylate
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Description
Methyl 1-aminopiperidine-3-carboxylate is a chemical compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the field of medicinal chemistry . Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves various intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of methyl 1-aminopiperidine-3-carboxylate can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the drawing and visualization of the molecule in 3D .Chemical Reactions Analysis
The chemical reactions involving methyl 1-aminopiperidine-3-carboxylate can be complex. For example, carbocation rearrangements can occur during electrophilic additions . Furthermore, the compound can undergo reactions with other chemicals to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of methyl 1-aminopiperidine-3-carboxylate include its molecular weight, purity, and physical form . It is a liquid at room temperature .Mechanism of Action
Future Directions
The future directions for research on methyl 1-aminopiperidine-3-carboxylate and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . This could lead to the development of new pharmaceuticals and advancements in the field of medicinal chemistry.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-aminopiperidine-3-carboxylate involves the reaction of 1-piperidin-3-ylpropan-1-one with methylamine followed by esterification with methanol.", "Starting Materials": [ "1-piperidin-3-ylpropan-1-one", "methylamine", "methanol" ], "Reaction": [ "Step 1: 1-piperidin-3-ylpropan-1-one is reacted with excess methylamine in ethanol at room temperature for 24 hours.", "Step 2: The resulting mixture is then concentrated under reduced pressure to obtain the crude product.", "Step 3: The crude product is then dissolved in methanol and reacted with excess concentrated sulfuric acid at room temperature for 24 hours.", "Step 4: The reaction mixture is then neutralized with sodium bicarbonate and the resulting precipitate is filtered and washed with water.", "Step 5: The final product, methyl 1-aminopiperidine-3-carboxylate, is obtained by drying the precipitate under vacuum." ] } | |
CAS RN |
2703780-14-5 |
Product Name |
methyl 1-aminopiperidine-3-carboxylate |
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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